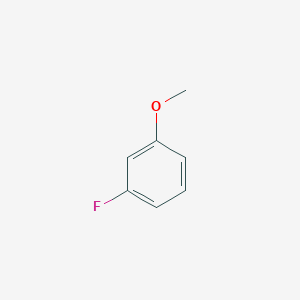
3-Fluoroanisole
Numéro de catalogue B032098
:
456-49-5
Poids moléculaire: 126.13 g/mol
Clé InChI: MFJNOXOAIFNSBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06660744B1
Procedure details


The solution of 3-fluoroanisole (3.36 g, 0.0266 mol) in anhydrous tetrahydrofuran was cooled to −78° C. and 1.4M solution of n-butyllithium in hexanes (19 mL, 0.0266 mol) was added dropwise keeping the reaction mixture temperature below −75° C. Upon the completion of the addition, N,N,N′,N′,N″-pentamethyldiethylenetriamine was added dropwise and the stirring at −78° C. was continued under an atmosphere of nitrogen for an additional two hours. N,N-dimethylformamide (3.89 g, 0.0532 mol) was added dropwise and the reaction mixture was slowly warmed up while stirring for half an hour. It was quenched by dropwise addition of 1N hydrochloric acid and the layers were separated. The aqueous phase was further extracted with ethyl acetate (2×150 mL) and the combined organic extracts were dried with magnesium sulfate. The organic phase was concentrated under reduced pressure and the residue was triturated in n-heptane. The precipitate was collected by filtration and dried to yield 2-fluoro-6-methoxybenzaldehyde (2.95 g, 0.0191 mol) as an off-white solid.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
hexanes
Quantity
19 mL
Type
reactant
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.C([Li])CCC.CN(CCN(CCN(C)C)C)C.CN(C)[CH:29]=[O:30]>O1CCCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH:29]=[O:30]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.36 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
19 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCN(C)CCN(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
3.89 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring for half an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture temperature below −75° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was slowly warmed up
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was quenched by dropwise addition of 1N hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was further extracted with ethyl acetate (2×150 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic extracts were dried with magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated in n-heptane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=O)C(=CC=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0191 mol | |
| AMOUNT: MASS | 2.95 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
